molecular formula C16H16N4O4 B11415042 Methyl [7-hydroxy-2-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate

Methyl [7-hydroxy-2-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate

Cat. No.: B11415042
M. Wt: 328.32 g/mol
InChI Key: OVSUWWCVXQJRRW-UHFFFAOYSA-N
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Description

Methyl [7-hydroxy-2-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate is a complex organic compound belonging to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and is substituted with hydroxy, methoxyphenyl, and methyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [7-hydroxy-2-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis method suggests potential for industrial application. The use of dry toluene and molecular sieves can enhance yield and reduce reaction time, making it feasible for larger-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl [7-hydroxy-2-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of iminoquinone derivatives .

Mechanism of Action

The mechanism of action of Methyl [7-hydroxy-2-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate involves its interaction with various molecular targets and pathways. It acts as an inverse agonist for RORγt, a nuclear receptor involved in immune response regulation . Additionally, it inhibits enzymes such as PHD-1, JAK1, and JAK2, which are involved in cellular signaling pathways . These interactions contribute to its antiproliferative and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [7-hydroxy-2-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy, methoxyphenyl, and methyl groups enhances its reactivity and potential for diverse applications in scientific research.

Properties

Molecular Formula

C16H16N4O4

Molecular Weight

328.32 g/mol

IUPAC Name

methyl 2-[2-(4-methoxyphenyl)-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate

InChI

InChI=1S/C16H16N4O4/c1-9-12(8-13(21)24-3)15(22)20-16(17-9)18-14(19-20)10-4-6-11(23-2)7-5-10/h4-7H,8H2,1-3H3,(H,17,18,19)

InChI Key

OVSUWWCVXQJRRW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)C3=CC=C(C=C3)OC)CC(=O)OC

Origin of Product

United States

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